

click chemistry reactions with 5-ethynylindane derived from 5-(Trimethylsilylethynyl)indane

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Compound of Interest

Compound Name: 5-(Trimethylsilylethynyl)indane

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Application Notes and Protocols for Click Chemistry Reactions with 5-Ethynylindane

For Researchers, Scientists, and Drug Development Professionals

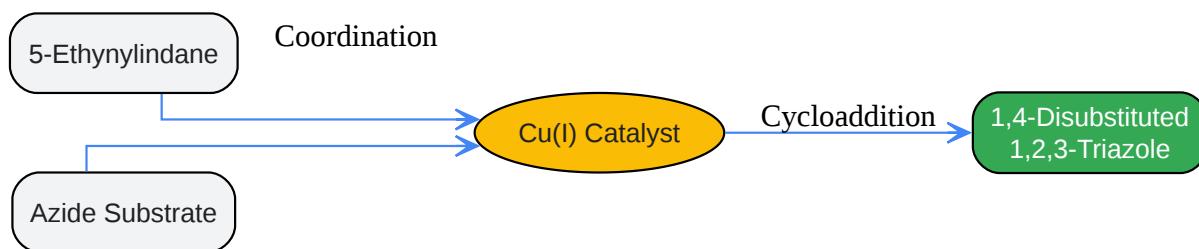
These application notes provide detailed protocols for the synthesis of 5-ethynylindane from its precursor, **5-(trimethylsilylethynyl)indane**, and its subsequent use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. The indane scaffold is a valuable pharmacophore in drug discovery, and its functionalization via click chemistry offers a versatile approach to generating novel molecular entities for therapeutic applications.^{[1][2]}

Overview of Click Chemistry with 5-Ethynylindane

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts.^[3] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which unites an alkyne and an azide to form a stable 1,2,3-triazole ring.^[3] This reaction is highly efficient and tolerates a wide range of functional groups, making it ideal for medicinal chemistry and drug discovery.

5-Ethynylindane, with its terminal alkyne, serves as a key building block for introducing the indane moiety into larger molecules using click chemistry. The resulting triazole linkage is not merely a linker but can act as a bioisostere for other functional groups and contribute to the overall pharmacological profile of the molecule.

Signaling Pathway Diagram: General CuAAC Reaction

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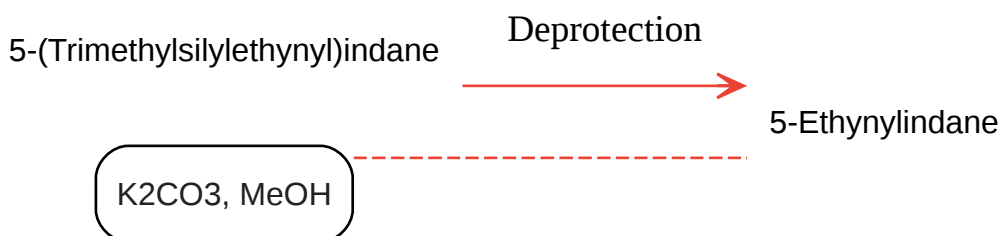
Caption: General workflow of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

Synthesis of 5-Ethynylindane from 5-(Trimethylsilylethynyl)indane

The synthesis of 5-ethynylindane is achieved through the deprotection of its trimethylsilyl (TMS) protected precursor, **5-(trimethylsilylethynyl)indane**. This can be accomplished using various methods, with potassium carbonate in methanol being a mild and efficient option.

Reaction Scheme:

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Caption: Deprotection of **5-(trimethylsilylethynyl)indane** to yield 5-ethynylindane.

Protocol: Deprotection using Potassium Carbonate in Methanol

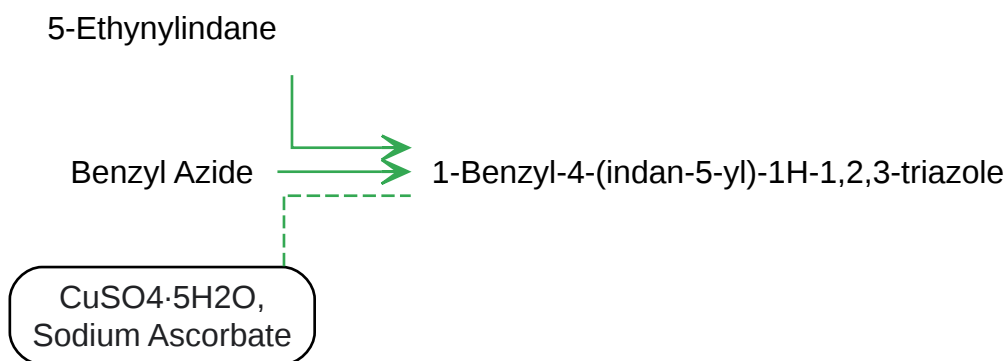
- To a solution of **5-(trimethylsilylethynyl)indane** (1.0 eq) in methanol, add potassium carbonate (2.0 eq).
- Stir the reaction mixture at room temperature for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, neutralize the reaction mixture with a mild acid (e.g., 1 M HCl) to a pH of ~7.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure to obtain the crude 5-ethynylindane.
- Purify the product by flash column chromatography on silica gel if necessary.

Note: While a specific yield for this reaction on **5-(trimethylsilylethynyl)indane** is not readily available in the searched literature, similar deprotections of aryl-TMS-alkynes using potassium carbonate in methanol are generally high-yielding.^{[4][5][6]}

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 5-Ethynylindane

This protocol describes a general procedure for the CuAAC reaction between 5-ethynylindane and an azide, using benzyl azide as a representative example.

Reaction Scheme:



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Caption: CuAAC reaction of 5-ethynylindane with benzyl azide.

Protocol: CuAAC Reaction

- In a reaction vessel, dissolve 5-ethynylindane (1.0 eq) and benzyl azide (1.0-1.2 eq) in a suitable solvent system, such as a mixture of tert-butanol and water (1:1).
- In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq) in water.
- In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq) in water.
- Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
- Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

- Concentrate the solvent under reduced pressure.
- Purify the resulting triazole product by flash column chromatography or recrystallization.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for CuAAC reactions with aryl acetylenes, which can be considered analogous to 5-ethynylindane.

Alkyne	Azide	Catalyst System	Solvent	Time (h)	Yield (%)	Reference
Phenylacetylene	Benzyl azide	CuSO ₄ ·5H ₂ O (1 mol%), Sodium Ascorbate (5 mol%)	DMSO/H ₂ O (1:3)	2	98	[7]
Phenylacetylene	Benzyl azide	[CuBr(PPh ₃) ₃] (5 mol%)	t-BuOH/H ₂ O	2	95	[7]
Phenylacetylene	Benzyl azide	CuI (1 mol%)	Cyrene™	12	96	[8]
Phenylacetylene	Phenyl azide	Cu(OAc) ₂ ·H ₂ O (1 mol%)	Toluene	1	>99	[7]

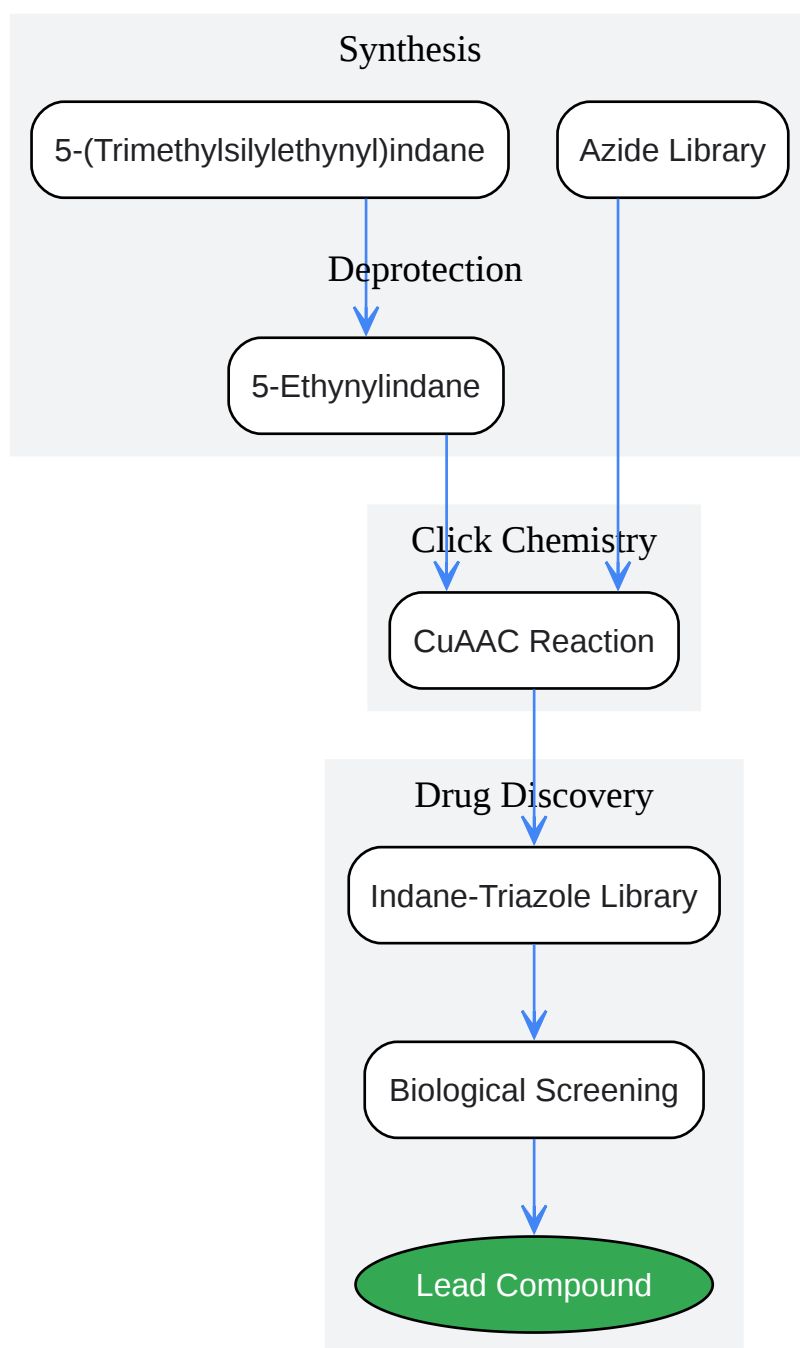
Note: The yields and reaction times for the click reaction of 5-ethynylindane are expected to be comparable to those of other aryl acetylenes under similar conditions.

Applications in Drug Development

The indane core is a privileged scaffold found in several approved drugs. Its rigid structure allows for the precise positioning of functional groups to interact with biological targets. By utilizing click chemistry with 5-ethynylindane, researchers can rapidly generate libraries of diverse indane-containing compounds for screening in various therapeutic areas, including:

- **Anticancer Agents:** The triazole ring can mimic other functional groups and participate in hydrogen bonding, which is crucial for binding to protein targets.
- **Neuroprotective Agents:** Indane derivatives have shown promise in the treatment of neurodegenerative diseases.
- **Anti-inflammatory Agents:** Click chemistry can be used to synthesize novel indane-based compounds with anti-inflammatory properties.

Experimental Workflow Diagram



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Caption: Workflow for drug discovery using click chemistry with 5-ethynylindane.

By following these protocols and utilizing the versatile nature of click chemistry, researchers can efficiently synthesize and explore the therapeutic potential of novel 5-ethynylindane-derived compounds.

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